molecular formula C14H24N4 B7311950 CID 136573881

CID 136573881

Cat. No.: B7311950
M. Wt: 248.37 g/mol
InChI Key: UFPAHKFSWJDDPD-UHFFFAOYSA-N
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Description

CID 136573881 is a chemical compound isolated from Citrus Essential Oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation . Key characteristics include:

  • Isolation Method: Vacuum distillation of CIEO, with this compound concentrated in specific fractions .
  • Analytical Data: GC-MS retention time and fragmentation patterns suggest moderate volatility and polar functional groups.

Properties

InChI

InChI=1S/C14H24N4/c1-11(2)7-8-14(4,5)12(3)15-9-13-10-16-17-18(13)6/h8,10,12,15H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPAHKFSWJDDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C=C=C(C)C)NCC1=CN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 1: CAS 53052-06-5 (C₆H₄N₂OS)

Structural Similarities :

  • Molecular Weight : 152.17 g/mol, comparable to this compound’s inferred low-to-moderate weight.

Functional Differences :

  • Synthesis : Synthesized via pyridine-based reactions with ethyl xanthate, yielding 86.95% efficiency under optimized conditions . In contrast, this compound is isolated from natural sources.
  • Pharmacokinetics : Exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted applications . This compound’s biological activity remains uncharacterized in the evidence.

Compound 2: CAS 918538-05-3 (C₆H₃Cl₂N₃)

Structural Similarities :

Functional Differences :

  • Applications : Used in agrochemical or pharmaceutical synthesis due to its dichloro-triazine scaffold . This compound’s natural origin suggests applications in flavor/fragrance or antimicrobial formulations.

Comparative Data Table

Parameter This compound CAS 53052-06-5 CAS 918538-05-3
Molecular Formula Not explicitly stated C₆H₄N₂OS C₆H₃Cl₂N₃
Molecular Weight (g/mol) ~150–200 (inferred) 152.17 188.01
Synthesis/Isolation Vacuum distillation Pyridine-based synthesis Triazine halogenation
Key Functional Groups Heterocyclic (inferred) Thioether, pyridine Dichloro-triazine
Bioactivity Not reported High BBB permeability Agrochemical potential
Hazards Not reported Low risk Skin/eye irritant

Research Findings and Implications

  • Structural vs. Functional Similarity : While this compound shares heterocyclic features with CAS 53052-06-5, its natural derivation contrasts with synthetic analogs. This distinction impacts applications: CID may prioritize biocompatibility (e.g., food or cosmetic additives), whereas synthetic counterparts target drug development .
  • Analytical Challenges : this compound’s characterization relies heavily on GC-MS and distillation data, whereas synthetic compounds are validated via NMR and HRMS .
  • Industrial Relevance : The vacuum distillation efficiency for this compound (Figure 1C in ) suggests scalability for essential oil refinement, whereas synthetic analogs require optimized reaction conditions for high yields .

Q & A

Q. How to design longitudinal studies evaluating this compound’s chronic effects?

  • Methodological Answer : Use staggered enrollment cohorts with periodic sampling (e.g., plasma levels at 0, 6, 12 months). Adjust for attrition bias using intention-to-treat analysis. Incorporate biomarkers (e.g., metabolomics profiles) to track long-term outcomes .

Q. Best practices for hypothesis testing in this compound mechanistic studies?

  • Methodological Answer : Predefine primary/secondary endpoints to avoid data dredging. Use sequential testing (e.g., Holm-Bonferroni correction) for multiple comparisons. Include negative controls (e.g., vehicle-only groups) and report effect sizes with 95% CIs .

Q. How to conduct meta-analyses of this compound data across heterogeneous studies?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Extract standardized metrics (e.g., IC50 values) and apply random-effects models to account for variability. Assess publication bias via funnel plots and Egger’s test .

Q. Optimizing interdisciplinary collaboration in this compound research?

  • Methodological Answer : Establish shared data repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use collaborative platforms (Slack, Trello) for real-time updates. Align terminology across fields (e.g., "potency" vs. "efficacy") in joint publications .

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